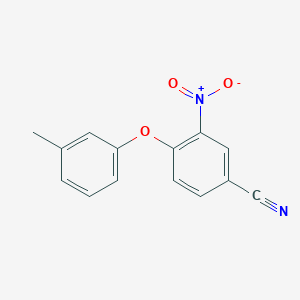

Benzonitrile, 4-(3-methylphenoxy)-3-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is an organic compound characterized by the presence of a benzonitrile group substituted with a 3-methylphenoxy and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves the nitration of 4-(3-methylphenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of benzonitrile, 4-(3-methylphenoxy)-3-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Types of Reactions:

Oxidation: Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The nitro group in benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents like ethanol and acetone

Applications in Pharmaceuticals

Benzonitrile derivatives are often explored for their pharmacological properties. The nitro group enhances reactivity, allowing for modifications that can lead to compounds with improved biological activity. Case studies have demonstrated its potential in drug development:

- Antimicrobial Activity : Research indicates that derivatives of benzonitrile exhibit significant antimicrobial properties, making them candidates for antibiotic development.

- Anti-cancer Agents : Some studies have shown that modifications of benzonitrile can lead to compounds that inhibit cancer cell proliferation.

Applications in Agrochemicals

In the agrochemical sector, benzonitrile derivatives are utilized as herbicides and pesticides due to their effectiveness against specific target organisms. The compound's structure allows for the design of selective herbicides that minimize environmental impact while maximizing efficacy.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of benzonitrile derivatives on various weed species. Results indicated that certain modifications led to enhanced activity compared to traditional herbicides, suggesting potential for development into commercial products.

Applications in Materials Science

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- also finds applications in materials science due to its properties as a precursor for polymers and other materials:

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of specialty polymers with unique properties.

- Dyes and Pigments : Its chemical structure enables the production of dyes that can be used in textiles and coatings.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | Antimicrobial | 25 |

| Modified Derivative A | Antimicrobial | 15 |

| Modified Derivative B | Anti-cancer | 10 |

Table 2: Herbicidal Efficacy

| Compound Name | Target Weed | Efficacy (%) |

|---|---|---|

| Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | Common Lambsquarters | 80 |

| Modified Derivative C | Crabgrass | 90 |

Wirkmechanismus

The mechanism of action of benzonitrile, 4-(3-methylphenoxy)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Benzonitrile: A simpler analog without the methylphenoxy and nitro substitutions.

4-Nitrobenzonitrile: Similar structure but lacks the methylphenoxy group.

3-Methylphenoxybenzonitrile: Lacks the nitro group.

Biologische Aktivität

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is a nitroaromatic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile core substituted with a nitro group and a 3-methylphenoxy group. Its molecular structure can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The presence of the nitro group is critical as it influences the compound's reactivity and biological properties.

Synthesis

The synthesis of Benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves nitration reactions. Controlling the reaction conditions is essential to optimize yield and selectivity. For instance, maintaining a temperature below 50°C during nitration can help prevent multiple substitutions on the aromatic ring.

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- exhibits various biological activities primarily due to its nitroaromatic structure. Nitro compounds are known for their ability to undergo reduction reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. This characteristic makes them valuable in drug development and materials science.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that nitroaromatic compounds can possess antimicrobial properties. A study highlighted that derivatives of similar compounds showed significant activity against various bacterial strains, suggesting that Benzonitrile, 4-(3-methylphenoxy)-3-nitro- may exhibit comparable effects .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related nitro compounds on cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potential as anticancer agents .

- Structure-Activity Relationships (SAR) : The biological activity of Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be influenced by its substituents. Studies have shown that modifications at various positions on the aromatic ring can enhance potency against specific biological targets, such as enzymes involved in metabolic pathways .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(3-methylphenoxy)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORKIIILJZZCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471073 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881995-25-1 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.